molecular formula C12H16N2O B1601995 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol CAS No. 37465-61-5

2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol

Cat. No. B1601995
Key on ui cas rn: 37465-61-5
M. Wt: 204.27 g/mol
InChI Key: KNOGCVUPZSAKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04904655

Procedure details

398 g of the product of Step A were dissolved in 4 liters of tetrahydrofuran cooled to +10° C. and while maintaining this temperature, 400 g of 25% sodium diethyl dihydroaluminate in toluene were introduced. The mixture was stirred for 90 minutes while allowing the temperture to rise to 17° C. The medium was cooled to -10° C. and 400 ml of sodium hydroxide solution in 1200 ml of water were introduced over 80 minutes while keeping the temperature at 0° C. during the introduction. The mixture was stirred for 2 hours at +10° C. then allowed to rise to ambient temperature for 16 hours with slower stirring. After decanting, the organic phase was washed with water and the wash water was extracted with ethyl acetate and methylene chloride. The combined organic phases were diluted with methylene chloride and dried, and the solvents were expelled at 40° C. under reduced pressure. The residue was triturated in 1300 ml of ethyl acetate for one hour, separated, washed with ethyl acetate and dried to obtain 240.8 g of the expected product melting at 92° C.
Name
product
Quantity
398 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
[Compound]
Name
sodium diethyl dihydroaluminate
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH2:11][NH:12][CH2:13][C:14](OCC)=[O:15])=[CH:2]1.[OH-].[Na+]>O1CCCC1.C1(C)C=CC=CC=1.O>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH2:11][NH:12][CH2:13][CH2:14][OH:15])=[CH:2]1 |f:1.2|

Inputs

Step One
Name
product
Quantity
398 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CCNCC(=O)OCC
Name
Quantity
4 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
sodium diethyl dihydroaluminate
Quantity
400 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to +10° C.
ADDITION
Type
ADDITION
Details
were introduced
CUSTOM
Type
CUSTOM
Details
to rise to 17° C
CUSTOM
Type
CUSTOM
Details
at 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at +10° C.
Duration
2 h
WAIT
Type
WAIT
Details
to rise to ambient temperature for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
with slower stirring
CUSTOM
Type
CUSTOM
Details
After decanting
WASH
Type
WASH
Details
the organic phase was washed with water
EXTRACTION
Type
EXTRACTION
Details
the wash water was extracted with ethyl acetate and methylene chloride
ADDITION
Type
ADDITION
Details
The combined organic phases were diluted with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
were expelled at 40° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated in 1300 ml of ethyl acetate for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CCNCCO
Measurements
Type Value Analysis
AMOUNT: MASS 240.8 g
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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